![molecular formula C13H20BrNO B3862552 3-(4-bromophenoxy)-N-(tert-butyl)-1-propanamine](/img/structure/B3862552.png)
3-(4-bromophenoxy)-N-(tert-butyl)-1-propanamine
Overview
Description
3-(4-bromophenoxy)-N-(tert-butyl)-1-propanamine is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have an impact on the central nervous system. In
Mechanism of Action
The mechanism of action of 3-(4-bromophenoxy)-N-(tert-butyl)-1-propanamine is related to its function as a selective serotonin reuptake inhibitor (3-(4-bromophenoxy)-N-(tert-butyl)-1-propanamine). This compound works by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration has been shown to have a positive impact on mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenoxy)-N-(tert-butyl)-1-propanamine are related to its impact on the central nervous system. This compound has been shown to have a positive impact on mood and behavior and has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and obsessive-compulsive disorder.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromophenoxy)-N-(tert-butyl)-1-propanamine in lab experiments is its potential as a pharmacological agent. This compound has been shown to have a positive impact on mood and behavior and has been studied for its potential use in the treatment of various neurological disorders. However, one limitation of using this compound in lab experiments is its potential for toxicity. Careful handling and monitoring are required to ensure the safety of researchers working with this compound.
Future Directions
There are many future directions for research related to 3-(4-bromophenoxy)-N-(tert-butyl)-1-propanamine. One area of research could focus on the development of new pharmacological agents based on the structure of this compound. Another area of research could focus on the impact of this compound on other neurotransmitters and their receptors. Additionally, future research could explore the potential use of this compound in combination with other pharmacological agents for the treatment of neurological disorders.
Scientific Research Applications
3-(4-bromophenoxy)-N-(tert-butyl)-1-propanamine has been studied extensively in scientific research due to its potential as a pharmacological agent. This compound has been shown to have an impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and obsessive-compulsive disorder.
properties
IUPAC Name |
N-[3-(4-bromophenoxy)propyl]-2-methylpropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-13(2,3)15-9-4-10-16-12-7-5-11(14)6-8-12/h5-8,15H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEUBOONEJQHPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-bromophenoxy)propyl]-2-methylpropan-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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